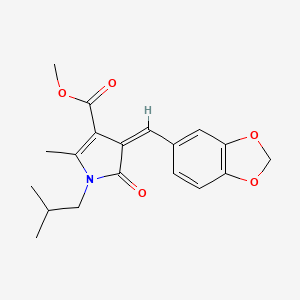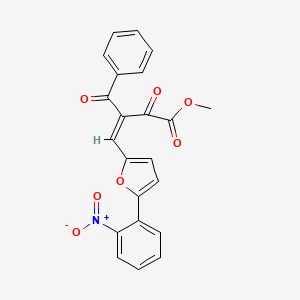![molecular formula C18H28NO2+ B11632902 Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)
Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM is a quaternary ammonium compound known for its unique chemical structure and properties This compound is characterized by the presence of a trimethylammonium group attached to a cyclopentane ring substituted with a phenyl group and a carbonyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 2-(1-phenylcyclopentane)carbonyloxypropylamine with trimethylamine in the presence of a suitable solvent and under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further ensures the quality of the compound.
化学反应分析
Types of Reactions
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new quaternary ammonium compounds with different substituents.
科学研究应用
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and detergents, owing to its surface-active properties.
作用机制
The mechanism of action of TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Trimethyl[3-(phenylcarbonyloxy)propyl]ammonium
- Trimethyl[2-(cyclopentylcarbonyloxy)propyl]ammonium
- Trimethyl[2-(1-phenylcyclopentyl)propyl]ammonium
Uniqueness
TRIMETHYL[2-(1-PHENYLCYCLOPENTANECARBONYLOXY)PROPYL]AZANIUM is unique due to its specific structural features, such as the presence of both a phenyl group and a cyclopentane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C18H28NO2+ |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium |
InChI |
InChI=1S/C18H28NO2/c1-15(14-19(2,3)4)21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11,15H,8-9,12-14H2,1-4H3/q+1 |
InChI 键 |
MTABZUJYGRMFFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C[N+](C)(C)C)OC(=O)C1(CCCC1)C2=CC=CC=C2 |
溶解度 |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{(2E)-2-[(2E)-(4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11632825.png)

![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632847.png)
![propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B11632853.png)
![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
![methyl 2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632862.png)
![4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)


![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632886.png)
![prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632909.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
